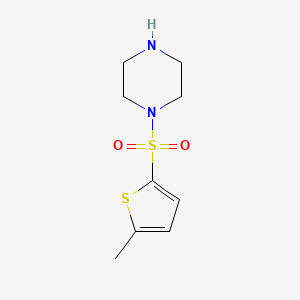

1-(5-Methylthiophen-2-yl)sulfonylpiperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

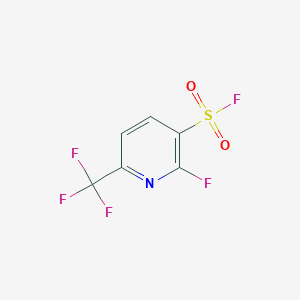

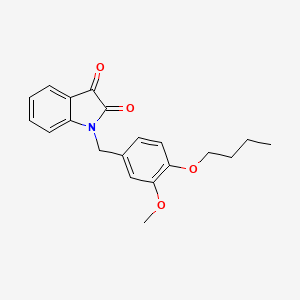

“1-(5-Methylthiophen-2-yl)sulfonylpiperazine” is a chemical compound with the IUPAC name 1-((5-methylthiophen-2-yl)sulfonyl)piperazine . It has a molecular weight of 282.81 and a molecular formula of C9H14N2O2S2 .

Molecular Structure Analysis

The InChI code for “1-(5-Methylthiophen-2-yl)sulfonylpiperazine” is 1S/C9H14N2O2S2.ClH/c1-8-2-3-9(14-8)15(12,13)11-6-4-10-5-7-11;/h2-3,10H,4-7H2,1H3;1H . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(5-Methylthiophen-2-yl)sulfonylpiperazine” include a molecular weight of 282.81 and a molecular formula of C9H14N2O2S2 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density were not found in the web search results.Wissenschaftliche Forschungsanwendungen

Antibiotics and Alcohol Metabolism

1-(5-Methylthiophen-2-yl)sulfonylpiperazine has been studied in the context of cephalosporin antibiotics, focusing on its effects on alcohol metabolism. The review by Kitson (1987) examines the pharmacological, biochemical, and chemical aspects of the 'Antabuse-like' reaction induced in alcohol drinkers pre-treated with certain beta-lactam antibiotics. The symptoms are due to elevated blood acetaldehyde levels, potentially linked to a reactive metabolite of the antibiotic's essential sidechain, possibly involving derivatives of 1-Methyltetrazole-5-thiol (Kitson, 1987).

Environmental and Food Analysis

Antibodies, potentially including those targeting molecules similar to 1-(5-Methylthiophen-2-yl)sulfonylpiperazine, have been utilized in various assays and techniques for food and environmental research and risk control. The review by Fránek & Hruška (2018) provides an overview of the progress in the production of key immunoreagents and their application in ELISA and related techniques, indicating the relevance of these methods in detecting and controlling substances, including potentially hazardous compounds (Fránek & Hruška, 2018).

Sulfonamide-Based Drugs

1-(5-Methylthiophen-2-yl)sulfonylpiperazine belongs to the sulfonamide group, a significant class of synthetic bacteriostatic antibiotics. A patent review by Carta, Scozzafava, & Supuran (2012) emphasizes the importance of the primary sulfonamide moiety in various clinically used drugs, such as diuretics, carbonic anhydrase inhibitors, antiepileptics, and antipsychotics. The review also discusses recent patents involving sulfonamide-based drugs, indicating the ongoing interest and development in this field (Carta, Scozzafava, & Supuran, 2012).

Pharmaceutical Impurities and Synthesis

The compound has been mentioned in the context of pharmaceutical impurities and synthesis processes. A review by Saini et al. (2019) explores novel methods of omeprazole synthesis and pharmaceutical impurities of proton pump inhibitors, providing insights into the development of these drugs and the role of various compounds, including 1-(5-Methylthiophen-2-yl)sulfonylpiperazine, in the formation of impurities and in synthesis processes (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Anticancer Activities

The compound's potential in cancer treatment has been highlighted in a chapter by Kuete, Karaosmanoğlu, & Sivas (2017), which reports on the ability of African medicinal spices and vegetables, possibly containing compounds related to 1-(5-Methylthiophen-2-yl)sulfonylpiperazine, to tackle malignant diseases. The chapter also discusses in vitro cytotoxicity methods, suggesting the compound's relevance in anticancer research (Kuete, Karaosmanoğlu, & Sivas, 2017).

Eigenschaften

IUPAC Name |

1-(5-methylthiophen-2-yl)sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S2/c1-8-2-3-9(14-8)15(12,13)11-6-4-10-5-7-11/h2-3,10H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNCQGIWLFILWLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)N2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Methylthiophen-2-yl)sulfonylpiperazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

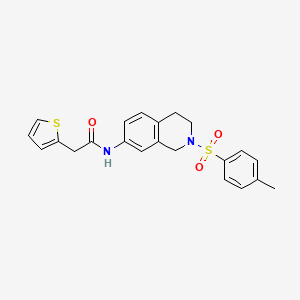

![2-(Benzo[d]oxazol-2-ylthio)-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride](/img/structure/B2420374.png)

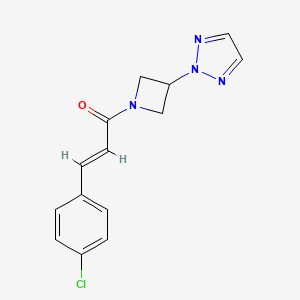

![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide](/img/structure/B2420378.png)

![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/no-structure.png)

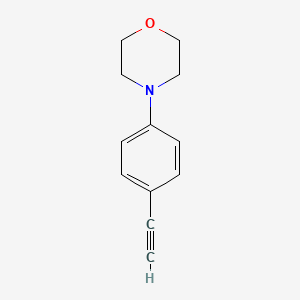

![ethyl 2-(4-benzoylbenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2420397.png)